Tiron monohydrate

描述

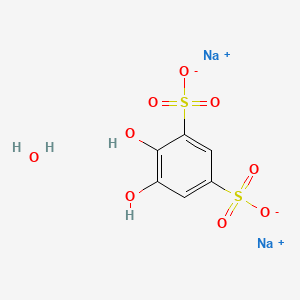

Tiron monohydrate: is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is often used in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate typically involves the sulfonation of catechol (1,2-dihydroxybenzene) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the formation of the desired disulfonate product .

Industrial Production Methods: In industrial settings, the production of sodium 4,5-dihydroxybenzene-1,3-disulfonate hydrate may involve large-scale sulfonation reactors where catechol is reacted with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and crystallized to obtain the hydrate form .

化学反应分析

Types of Reactions: Tiron monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form catechol derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of catechol derivatives.

Substitution: Formation of substituted catechol derivatives.

科学研究应用

Chemical Applications

Tiron monohydrate is widely used as a colorimetric reagent for detecting metal ions such as iron, manganese, titanium, and molybdenum. It acts as a complexing agent in analytical procedures, facilitating the identification and quantification of these metals in various samples.

Table 1: Colorimetric Detection of Metals Using this compound

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Iron (Fe) | Colorimetric assay | µM range |

| Manganese (Mn) | Spectrophotometry | µM range |

| Titanium (Ti) | Complexation reaction | µM range |

| Molybdenum (Mo) | Colorimetric analysis | µM range |

Biological Applications

In biological research, Tiron serves as a superoxide anion scavenger , allowing researchers to investigate the role of reactive oxygen species (ROS) in cellular processes. Its antioxidant properties have been shown to protect various cell types from oxidative stress.

Case Study: Protective Effects Against ROS-Induced Damage

A study conducted on renal proximal epithelial cells (HKC-8) demonstrated that pre-treatment with Tiron significantly reduced ROS levels and mitochondrial DNA (mtDNA) strand breaks when exposed to hydrogen peroxide (H2O2). The findings indicated that Tiron's protective effects were independent of the Nrf2 pathway, suggesting alternative mechanisms of action .

Medical Applications

Tiron is being investigated for its potential to mitigate oxidative damage in tissues, particularly in the context of diseases associated with oxidative stress. Its cardioprotective properties have been highlighted in studies involving myocardial ischemia/reperfusion injury.

Case Study: Cardiac Protection During Ischemia

Research has shown that Tiron treatment reduces infarct size and improves cellular viability during simulated ischemia/reperfusion conditions. The compound was found to enhance the activity of pro-survival pathways while decreasing markers of apoptosis, such as caspase-3 . This suggests that Tiron could serve as an adjunctive therapy to reduce cardiotoxicity associated with chemotherapy agents like Doxorubicin without compromising their anticancer efficacy.

Industrial Applications

In industry, Tiron is utilized in the production of dyes and pigments due to its ability to form stable complexes with metals. Additionally, it plays a role in synthesizing polymer electrolyte membranes for electrochemical devices, enhancing their performance by improving ionic conductivity.

Summary of Mechanisms of Action

Tiron's effectiveness stems from its ability to chelate metal ions and scavenge free radicals:

- Chelation : Binds to metal ions such as iron and manganese, preventing them from catalyzing ROS formation.

- Antioxidant Activity : Scavenges superoxide radicals and other free radicals, reducing oxidative stress within cells.

- Cell Signaling Modulation : Influences various signaling pathways related to oxidative stress response and cellular metabolism.

Table 2: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| Metal Chelation | Prevents ROS formation by binding metal ions |

| Free Radical Scavenging | Reduces oxidative stress by neutralizing radicals |

| Pathway Modulation | Alters signaling pathways related to oxidative stress |

作用机制

Tiron monohydrate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. The compound interacts with superoxide radicals, leading to the formation of less reactive species and preventing cellular damage . The molecular targets include mitochondrial complexes and enzymes involved in oxidative phosphorylation, such as coenzyme Q10 and cytochrome c .

相似化合物的比较

- Sodium 3,4-dihydroxybenzenesulfonate

- Sodium 3,5-dihydroxybenzenesulfonate

- Sodium 4,5-dihydroxybenzene-1,3-disulfonate

Uniqueness: Tiron monohydrate is unique due to its dual hydroxyl and disulfonate groups, which enhance its antioxidant properties and metal-chelating abilities. This makes it particularly effective in applications requiring strong antioxidant activity and metal ion complexation .

生物活性

Tiron monohydrate, chemically known as 4,5-dihydroxy-1,3-benzene disulfonic acid, is a compound recognized for its potent biological activities, particularly as an antioxidant. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Tiron functions primarily as a reactive oxygen species (ROS) scavenger. It has been shown to reduce oxidative stress by chelating metal ions and neutralizing free radicals. This capacity to modulate oxidative stress is significant in various biological contexts, including cell differentiation, apoptosis, and protection against cellular damage.

Antioxidant Properties

Tiron's antioxidant properties have been extensively studied. It has demonstrated the ability to:

- Reduce ROS levels: In various cell lines, Tiron significantly decreased levels of ROS and malondialdehyde (MDA), markers of oxidative stress .

- Protect against oxidative damage: In human promyelotic HL-60 leukemia cells, Tiron induced differentiation at low concentrations (<0.5 mM) while exhibiting cytotoxic effects at higher concentrations (>0.5 mM) by causing DNA damage and apoptosis .

- Enhance mitochondrial function: In human periosteum-derived cells (hPDCs), Tiron improved mitochondrial activity but adversely affected osteoblastic differentiation .

1. Protective Effects Against Oxidative Stress

A study highlighted Tiron's protective effects in models of oxidative stress induced by hydrogen peroxide (H2O2). The treatment with Tiron significantly inhibited H2O2-induced cell viability reduction across multiple cell lines (HKC-8 and BEAS-2B), demonstrating its potential as a therapeutic agent against ROS damage .

2. Cardioprotective Properties

Research focusing on Tiron's effects in myocardial ischemia/reperfusion injury showed that low concentrations (0.25-1 mM) did not negatively impact cardiac viability but reduced infarct size and improved cellular viability under ischemic conditions. This suggests that Tiron may serve as a cardioprotective agent without compromising the efficacy of chemotherapeutic agents like Doxorubicin .

3. Influence on Osteogenic Differentiation

In hPDCs, Tiron was found to enhance mitochondrial membrane potential but simultaneously reduced alkaline phosphatase activity and mineralization, indicating a complex role in osteogenic differentiation where it mitigates oxidative stress yet inhibits mineralization processes .

Summary of Findings

| Biological Activity | Concentration Range | Effect |

|---|---|---|

| ROS Reduction | 1-5 mM | Significant decrease in ROS levels |

| Cell Differentiation | <0.5 mM | Induction of differentiation markers |

| Apoptosis Induction | >0.5 mM | Severe DNA damage leading to apoptosis |

| Cardioprotection | 0.25-1 mM | Reduced infarct size during ischemia |

| Osteogenic Differentiation | 0.1-100 mM | Enhanced mitochondrial function but reduced ALP |

属性

IUPAC Name |

disodium;4,5-dihydroxybenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWQCIVKKSOKNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-46-2 (parent cpd) | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043950 | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | Tiron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

149-45-1, 270573-71-2 | |

| Record name | Sodium catechol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X87R5T106 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。